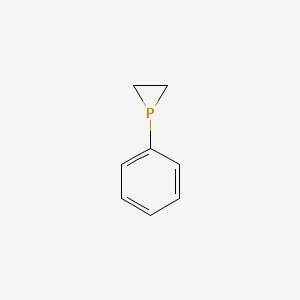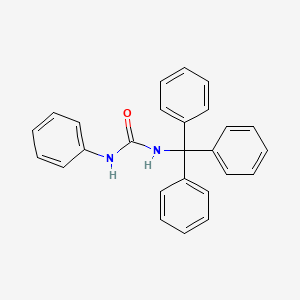
N-Phenyl-N'-(triphenylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-tritylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenyl group and a trityl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-tritylurea can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with tritylamine under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 1-Phenyl-3-tritylurea may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. After the reaction is complete, the product is purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-tritylurea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert 1-Phenyl-3-tritylurea into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and trityl groups can participate in substitution reactions, where other functional groups replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-tritylurea oxides, while reduction can produce phenyl-tritylamines.
Scientific Research Applications
1-Phenyl-3-tritylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a potential therapeutic agent for various diseases.
Industry: 1-Phenyl-3-tritylurea is utilized in the production of specialty chemicals and materials, including coatings, adhesives, and resins.
Mechanism of Action
The mechanism by which 1-Phenyl-3-tritylurea exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic outcomes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Phenyl-3-(2-thiazolyl)-2-thiourea: This compound shares structural similarities with 1-Phenyl-3-tritylurea but contains a thiazole ring instead of a trityl group.
1-Phenyl-3-methylurea: Another related compound, differing by the presence of a methyl group instead of a trityl group.
Uniqueness: 1-Phenyl-3-tritylurea is unique due to the presence of the bulky trityl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
24308-39-2 |
|---|---|
Molecular Formula |
C26H22N2O |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-phenyl-3-tritylurea |
InChI |
InChI=1S/C26H22N2O/c29-25(27-24-19-11-4-12-20-24)28-26(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-20H,(H2,27,28,29) |
InChI Key |
MPZGIBWJFIASAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


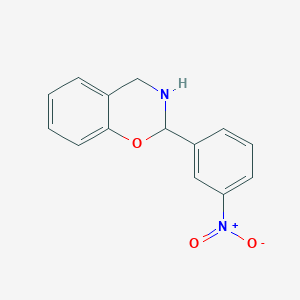
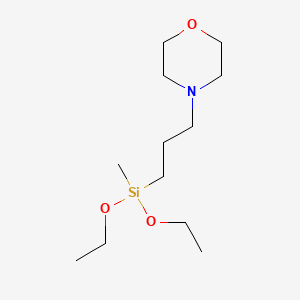
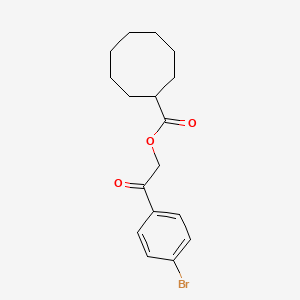
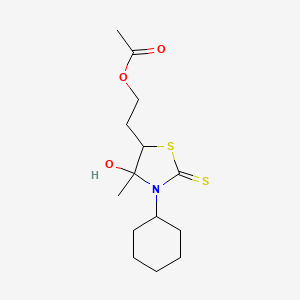
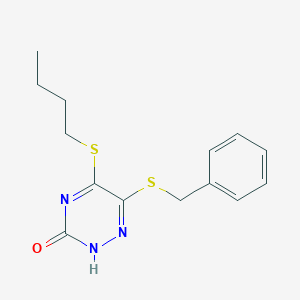
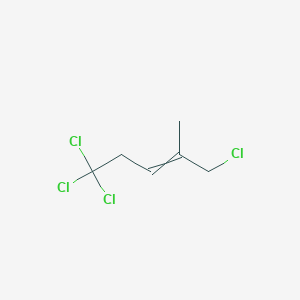
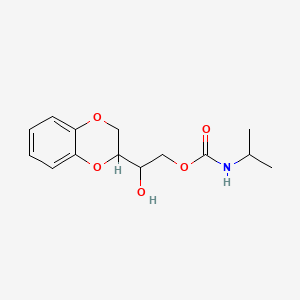

![N-Methyl-N-[3-(10H-phenothiazin-10-YL)propyl]formamide](/img/structure/B14705299.png)
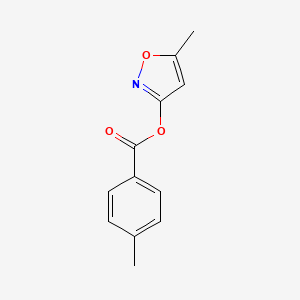
![[Ethoxy(dimethyl)silyl]methanethiol](/img/structure/B14705307.png)
amino}benzoic acid](/img/structure/B14705315.png)
![Benzene, [2,2-bis(methylthio)ethyl]-](/img/structure/B14705321.png)
